The compound can be sourced from various chemical databases and research articles. It is classified under the following categories:
This classification indicates its potential utility in pharmaceutical applications, especially concerning its antibacterial and antifungal properties, as indicated by various studies .
The synthesis of 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid can be achieved through several methods, with one notable approach being the Suzuki-Miyaura cross-coupling reaction. This method involves coupling aryl halides with boronic acids in the presence of a palladium catalyst.
This synthesis pathway allows for moderate to high yields of the desired product, making it a viable method for laboratory-scale production .
The molecular structure of 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid features a benzoic acid moiety attached to a pyrazole ring. The key structural characteristics include:
4-(3-Methyl-1H-pyrazol-1-yl)benzoic acid participates in various chemical reactions:
These reactions highlight its versatility in organic synthesis and potential applications in drug formulation .
The physical and chemical properties of 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid include:
These properties are crucial for understanding its behavior in biological systems and its suitability for various applications .
4-(3-Methyl-1H-pyrazol-1-yl)benzoic acid has several significant scientific applications:
The core synthetic strategy for 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid derivatives relies on reductive amination to conjugate pyrazole aldehydes with substituted anilines. This hybrid scaffold integrates a benzoic acid moiety with a pyrazole ring, enabling synergistic bioactivity against Gram-positive pathogens. Key steps include:
Table 1: Synthetic Routes for Pyrazole-Benzoyl Hybrids
Intermediate | Key Reagent | Yield (%) | Bioactivity (MIC Range) |
---|---|---|---|
PA (aldehyde) | Vilsmeier-Haack | 85 | Inactive |
P1 (bisbenzoic) | Hantzsch ester | 78 | >32 μg/mL |
P2 (CF₃-phenyl) | Hantzsch ester | 92 | 0.5–3.125 μg/mL |
Regiocontrol at pyrazole ring positions (N1, C3, C4, C5) dictates bioactivity profiles:
Notably, 3-methyl substitution (4-(3-methyl-1H-pyrazol-1-yl)benzoic acid) optimizes steric bulk, while larger groups (e.g., phenyl) reduce solubility [4] [8].
Trifluoromethyl (CF₃) groups and halogens (Cl, Br) are pivotal for optimizing lipophilicity and target engagement:
Table 2: Impact of Trifluoromethyl/Halogen Modifications on Bioactivity
Compound | Substituent | MIC vs S. aureus (μg/mL) | LogP |
---|---|---|---|
4-Fluorophenyl | None | 32 | 2.1 |
3,5-Dichloro | Cl at C3/C5 | 0.5 | 3.8 |
3-CF₃-4-Br | Br/CF₃ at C3/C4 | 0.5 | 4.2 |
3,5-Bis(CF₃) | CF₃ at C3/C5 | 0.78 | 4.5 |
Aniline substituents govern antimicrobial specificity and resistance profiles:
Structure-activity relationships (SAR) reveal:
Table 3: Aniline Substitution Effects on Pyrazole-Benzoyl Systems
Aniline Type | Representative Compound | Potency (Avg MIC, μg/mL) | Resistance Tendency |
---|---|---|---|
Unsubstituted | 1 | >32 | High |
4-Fluoro | 5 | 16 | Moderate |
3,5-Dichloro | 20 | 2 | Low |
3,5-Bis(trifluoromethyl) | 8 | 0.78 | Very low |
4-Sulfonamide | 13 | >32 | N/A |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: